LC-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

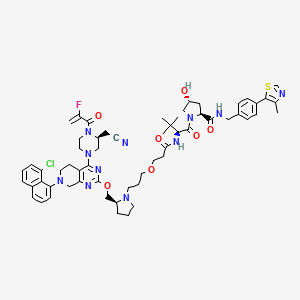

(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGQZLKPUVGCBQ-HLMPTVQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H71ClFN11O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Roles of Dynein Light Chain 2 (DYNLL2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynein Light Chain 2 (DYNLL2), also known as LC8-type 2, is a small, highly conserved homodimeric protein that functions as a crucial component of the cytoplasmic dynein 1 motor complex. While initially identified as a light chain of the dynein motor, emerging evidence has revealed its versatile roles extending beyond cargo transport. DYNLL2 is a key regulator in a multitude of cellular processes, including apoptosis, autophagy, and potentially major developmental signaling pathways. Its ability to interact with a diverse array of binding partners underscores its significance as a hub protein in cellular signaling networks. This technical guide provides an in-depth exploration of the core functions of DYNLL2, presenting quantitative data, detailed experimental methodologies, and visual representations of its involvement in key signaling pathways to facilitate further research and therapeutic development.

Core Functions and Molecular Interactions

DYNLL2 is a member of the LC8 family of dynein light chains and is integral to the function of the cytoplasmic dynein 1 complex, a molecular motor responsible for retrograde transport along microtubules.[1] Its primary role within this complex is to act as a non-catalytic accessory component, contributing to the linking of dynein to its cargo and to adapter proteins that modulate dynein's function.[2] As a homodimer, DYNLL2 provides a stable platform for protein-protein interactions.[2]

Beyond its structural role in the dynein complex, DYNLL2 has been shown to interact with a variety of proteins, influencing their function and stability. These interactions are central to DYNLL2's involvement in diverse cellular processes.

Data Presentation: Quantitative Analysis of DYNLL2 Interactions

The binding affinities of DYNLL2 to its partners are critical for understanding the dynamics and strength of these interactions. The following table summarizes available quantitative data.

| Interacting Partner | DYNLL2 Binding Motif/Region | Method | Dissociation Constant (Kd) | Reference |

| Bmf peptide (KATQTL) | Consensus class 1 type | Isothermal Titration Calorimetry (ITC) | 0.7 µM | [3] |

| Dimeric Myosin Va fragment | Exon B | Isothermal Titration Calorimetry (ITC) | 3 µM (for phosphomimetic S88E DYNLL2) | [4] |

| nNOS peptide (DTGIQVD) | Non-canonical 'IQV' motif | Isothermal Titration Calorimetry (ITC) | 5.41 ± 0.15 µM | [3] |

Data Presentation: Quantitative Expression Analysis of DYNLL2

The expression levels of DYNLL2 vary across different tissues and cell lines, which can provide insights into its tissue-specific functions.

| Tissue/Cell Line | Method | Expression Level | Reference |

| Human Tissues (General) | RNA-Seq (HPA and GTEx) | Low tissue specificity | [5] |

| Chicken Primary Myoblasts | qRT-PCR, Western Blot | Overexpression reduces myoblast differentiation | [6] |

| Cancer Cell Lines (CCLE) | Mass Spectrometry | Variable expression across cell lines | [7] |

| Osteosarcoma Cells | qRT-PCR | Higher expression compared to control cells | [6] |

Note: For detailed expression profiles across a wide range of tissues and cell lines, readers are encouraged to consult the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE) databases.

DYNLL2 in Key Signaling Pathways

DYNLL2 is a critical modulator of several key signaling pathways, primarily through its protein-protein interaction capabilities.

Regulation of Apoptosis

DYNLL2 plays a significant role in the intrinsic pathway of apoptosis through its interaction with the pro-apoptotic BH3-only protein, Bcl-2-modifying factor (Bmf).[8] Under normal conditions, Bmf is sequestered to the myosin V motor complex via its interaction with DYNLL2.[8] Upon certain stress signals, this interaction is disrupted, leading to the release of Bmf. Liberated Bmf then translocates to the mitochondria, where it binds to and inhibits anti-apoptotic Bcl-2 family members, ultimately promoting apoptosis.[1][9] Furthermore, DYNLL2, along with its isoform DYNLL1, can induce homodimerization of Bmf and form ternary complexes (Bim-DYNLL-Bmf), which stabilizes Bmf and prevents its degradation.[9]

Regulation of Autophagy

DYNLL2 is also implicated in the regulation of macroautophagy through its interaction with AMBRA1 (Activating Molecule in Beclin 1-Regulated Autophagy).[10] AMBRA1 is a key component of the Beclin 1-VPS34 complex, which is essential for the initiation of autophagy. DYNLL2 tethers the AMBRA1-Beclin 1-VPS34 complex to the cytoskeleton.[10] Upon induction of autophagy, the kinase ULK1 phosphorylates AMBRA1, causing its release from the dynein motor complex. This allows the Beclin 1-VPS34 complex to translocate to the endoplasmic reticulum, where it initiates the formation of the autophagosome.[10]

Potential Roles in Hedgehog and Wnt Signaling

While DYNLL2 is known to be involved in microtubule-based transport, which is crucial for the proper functioning of primary cilia and the localization of signaling components, its direct role in the Hedgehog and Wnt signaling pathways is not yet well-defined.

Hedgehog Signaling: The Hedgehog pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is linked to cancer.[11] Key components of this pathway, including Smoothened (Smo) and the Gli transcription factors, traffic along microtubules and within the primary cilium.[12] Given DYNLL2's role in the dynein motor complex, it is plausible that it contributes to the transport of these signaling molecules. However, direct evidence for an interaction between DYNLL2 and core Hedgehog pathway components is currently lacking.

Wnt Signaling: The Wnt signaling pathways, both canonical (β-catenin-dependent) and non-canonical, are fundamental to development and disease.[13] The key scaffold protein Dishevelled (Dvl) plays a central role in both pathways, and its localization and function are dependent on the cytoskeleton.[14] While a direct interaction between DYNLL2 and Dvl has not been definitively established, the involvement of dynein-mediated transport in the localization of Wnt signaling components suggests a potential indirect role for DYNLL2.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the function of DYNLL2.

Co-Immunoprecipitation (Co-IP) to Identify DYNLL2 Interaction Partners

This protocol is designed to isolate DYNLL2 and its interacting proteins from cell lysates.

Materials:

-

Cell culture expressing DYNLL2 and potential interaction partners.

-

Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Anti-DYNLL2 antibody (validated for immunoprecipitation).

-

Isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5.

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-DYNLL2 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by resuspending the beads in Elution Buffer. For glycine elution, neutralize the eluate immediately with Neutralization Buffer. For SDS-PAGE analysis, elute directly in sample buffer and boil.

-

Analysis: Analyze the eluates by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

Yeast Two-Hybrid (Y2H) Assay for Binary Interaction Screening

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions with DYNLL2.

Materials:

-

Yeast strains (e.g., AH109, Y2HGold).

-

Bait vector (e.g., pGBKT7) and prey library vector (e.g., pGADT7).

-

DYNLL2 cDNA.

-

cDNA library.

-

Yeast transformation reagents.

-

Selective media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).

-

X-α-Gal for colorimetric selection.

Procedure:

-

Bait Construction: Clone the full-length DYNLL2 cDNA in-frame with the GAL4 DNA-binding domain (BD) in the bait vector.

-

Bait Validation: Transform the bait plasmid into a suitable yeast strain and confirm that it does not auto-activate the reporter genes.

-

Library Screening: Co-transform the validated bait plasmid and the prey cDNA library into the yeast host strain.

-

Selection: Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both plasmids.

-

Interaction Screening: Replica-plate the colonies onto highly selective media (lacking histidine and adenine) to screen for protein-protein interactions.

-

Confirmation: Isolate the prey plasmids from positive colonies and re-transform them with the bait plasmid to confirm the interaction. Perform a β-galactosidase assay for further confirmation.

-

Identification: Sequence the prey plasmids from confirmed positive clones to identify the interacting proteins.

In Vitro Motility Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein complexes containing DYNLL2, allowing for the study of motor function.

Materials:

-

Purified, recombinant dynein complexes containing tagged DYNLL2.

-

Fluorescently labeled, taxol-stabilized microtubules.

-

Microscope slides and coverslips to construct a flow chamber.

-

Anti-tag antibody (for immobilizing the dynein complex).

-

Blocking buffer (e.g., casein solution).

-

Motility buffer (e.g., BRB80, ATP, oxygen scavenger system).

-

Total Internal Reflection Fluorescence (TIRF) microscope.

Procedure:

-

Flow Chamber Assembly: Construct a flow chamber using a microscope slide and coverslip.

-

Surface Functionalization: Sequentially flow in the anti-tag antibody, followed by a blocking buffer to prevent non-specific binding.

-

Motor Immobilization: Introduce the purified dynein complexes into the chamber and allow them to bind to the antibody-coated surface.

-

Microtubule Gliding: Introduce the fluorescently labeled microtubules along with the motility buffer containing ATP.

-

Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.

-

Data Analysis: Analyze the recorded movies to determine the velocity and processivity of microtubule gliding. This can be used to assess the impact of DYNLL2 mutations or interacting proteins on dynein motor function.

Conclusion and Future Directions

Dynein Light Chain 2 is a dynamic and multifunctional protein that extends its influence far beyond its canonical role within the dynein motor complex. Its interactions with key regulators of apoptosis and autophagy highlight its importance in fundamental cellular decisions of life and death. While its involvement in major developmental pathways such as Hedgehog and Wnt is strongly suggested by its association with microtubule-based transport, the precise molecular mechanisms of its action in these contexts remain to be elucidated. The experimental frameworks provided in this guide offer a robust starting point for researchers to further unravel the intricate functions of DYNLL2. Future investigations focusing on a comprehensive, quantitative interactome analysis, and the specific roles of DYNLL2 in ciliary signaling and disease pathogenesis will be crucial for a complete understanding of this versatile protein and for the development of novel therapeutic strategies targeting its associated pathways.

References

- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling [mdpi.com]

- 3. Dynein Harnesses Active Fluctuations of Microtubules for Faster Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DYNLL2 - Wikipedia [en.wikipedia.org]

- 7. ulab360.com [ulab360.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. Association of Dishevelled with the Clathrin AP-2 Adaptor Is Required for Frizzled Endocytosis and Planar Cell Polarity Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical mechanisms of vertebrate hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dishevelled2 activates WGEF via its interaction with a unique internal peptide motif of the GEF - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

LC-2/ad: A Comprehensive Technical Guide for Lung Adenocarcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LC-2/ad cell line, derived from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma, serves as a critical in vitro and in vivo model for the study of a specific subset of lung cancer.[1][2] This cell line is characterized by its epithelial-like morphology and, most notably, the presence of a CCDC6-RET gene fusion, making it an invaluable tool for investigating RET-driven lung adenocarcinoma and for the preclinical evaluation of targeted therapies.[3][4] This technical guide provides a comprehensive overview of the this compound/ad cell line, including its molecular characteristics, quantitative data on its response to targeted inhibitors, detailed experimental protocols, and key signaling pathways.

Core Characteristics

The this compound/ad cell line exhibits an epithelial morphology and has a reported doubling time of approximately 58 hours.[1][4] Genetically, it is defined by the CCDC6-RET fusion protein, which leads to constitutive activation of the RET kinase domain.[3][4] This cell line also harbors a homozygous mutation in the TP53 gene (p.Ser241Cys).[4] An earlier report suggesting an EGFR L858R mutation has been contradicted by subsequent exome sequencing data.[4]

Data Presentation: Quantitative Analysis of Drug Response

The presence of the CCDC6-RET fusion makes the this compound/ad cell line particularly sensitive to RET tyrosine kinase inhibitors (TKIs). The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RET inhibitors against this compound/ad cells.

| Compound | Target(s) | IC50 in this compound/ad (nM) | Reference |

| Ponatinib | Multi-kinase (including RET) | ~10 | [1][4] |

| Vandetanib | Multi-kinase (including RET, VEGFR, EGFR) | ~50 | [5] |

| Cabozantinib | Multi-kinase (including RET, MET, VEGFR) | ~8 | [6][7] |

| RXDX-105 | RET, TAM family kinases | ~25 | [3] |

| BLU-667 (Pralsetinib) | Selective RET inhibitor | ~5 | [3] |

Experimental Protocols

Cell Culture

Reagents and Materials:

-

This compound/ad cells (available from RIKEN Cell Bank, Cat. No. RBRC-RCB0440)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Thaw a cryopreserved vial of this compound/ad cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 cell culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them by first washing with PBS, then incubating with 2-3 mL of 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for plating into new flasks at a 1:3 to 1:6 split ratio.

Proliferation Assay (MTT Assay)

Reagents and Materials:

-

This compound/ad cells

-

Complete growth medium

-

96-well plates

-

Drug of interest (e.g., RET inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed 5,000 this compound/ad cells per well in a 96-well plate in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of the drug of interest in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for RET Signaling

Reagents and Materials:

-

This compound/ad cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RET, anti-phospho-RET (Tyr905), anti-AKT, anti-phospho-AKT (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Plate this compound/ad cells and treat with the drug of interest for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

Reagents and Materials:

-

This compound/ad cells

-

Matrigel

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Sterile PBS

-

Syringes and needles

-

Calipers

Protocol:

-

Harvest this compound/ad cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation. Tumors typically become palpable within 10-14 days.

-

Measure tumor volume three times a week using calipers with the formula: Volume = (length x width^2) / 2.

-

Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups.

-

Administer the drug of interest and vehicle control according to the desired schedule (e.g., daily oral gavage).

-

Continue to monitor tumor growth and body weight.

-

Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional animal care and use committee guidelines.

-

Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

CCDC6-RET Signaling Pathway

The CCDC6-RET fusion protein in this compound/ad cells leads to ligand-independent dimerization and constitutive activation of the RET kinase. This results in the phosphorylation of downstream signaling molecules, primarily through the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.

Caption: CCDC6-RET signaling cascade in this compound/ad cells.

Crosstalk with EGFR Signaling and Potential Resistance

Upregulation of EGFR signaling has been identified as a potential mechanism of resistance to RET inhibitors in RET-fusion positive lung cancer.[3] This crosstalk can lead to the reactivation of downstream pathways, bypassing the inhibition of RET.

Caption: EGFR signaling as a resistance mechanism to RET inhibition.

Experimental Workflow for Investigating Drug Resistance

A typical workflow to study acquired resistance in this compound/ad cells involves long-term exposure to a RET inhibitor to generate resistant clones, followed by molecular characterization to identify the resistance mechanisms.

Caption: Workflow for studying acquired drug resistance in this compound/ad.

Conclusion

The this compound/ad cell line is a robust and indispensable model for the study of RET-driven lung adenocarcinoma. Its well-defined genetic background and sensitivity to targeted inhibitors provide a powerful platform for basic research into the signaling pathways of this cancer subtype, as well as for the preclinical development and testing of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective use of the this compound/ad cell line in advancing lung cancer research.

References

- 1. EGFR mediates activation of RET in lung adenocarcinoma with neuroendocrine differentiation characterized by ASCL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery Stories of RET Fusions in Lung Cancer: A Mini-Review [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. RET fusions as primary oncogenic drivers and secondary acquired resistance to EGFR tyrosine kinase inhibitors in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Development of LC-2 PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in cancer therapy due to its smooth protein surface and high affinity for GTP. However, the discovery of a covalent inhibitor, MRTX849, that targets a specific mutant, KRAS G12C, opened new avenues for therapeutic intervention. Building upon this, the development of Proteolysis Targeting Chimeras (PROTACs) has offered a novel strategy to eliminate oncogenic proteins. This technical guide provides an in-depth overview of the discovery and development of LC-2, a first-in-class PROTAC capable of inducing the degradation of endogenous KRAS G12C.[1][2] this compound leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the KRAS G12C oncoprotein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3][4][5][6]

Core Concepts: PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), in this case, KRAS G12C, while the other recruits an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[7]

dot

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 3. Ubiquitination Assay - Profacgen [profacgen.com]

- 4. lifesensors.com [lifesensors.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Genetic and Molecular Landscape of LC-2/ad Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LC-2/ad cell line, derived from a patient with lung adenocarcinoma, is a critical in vitro model for studying a specific subset of non-small cell lung cancer (NSCLC). Its defining characteristic is the presence of a CCDC6-RET fusion gene, which drives oncogenesis and confers sensitivity to targeted therapies. This technical guide provides an in-depth overview of the genetic and molecular profile of this compound/ad cells, presenting key data in a structured format, detailing relevant experimental protocols, and visualizing critical signaling pathways to support further research and drug development efforts.

Genetic and Molecular Profile

The this compound/ad cell line was established from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma.[1] These cells exhibit an epithelial morphology and are known to produce alpha 1-antitrypsin.[1] Genetically, this compound/ad is characterized by a stable microsatellite status (MSS) and a homozygous TP53 mutation (p.Ser241Cys).[2] However, the most significant genetic feature is the CCDC6-RET fusion gene, which results from a rearrangement between the CCDC6 gene on chromosome 10 and the RET proto-oncogene, also on chromosome 10.[2][3] This fusion leads to the constitutive activation of the RET tyrosine kinase, a key driver of oncogenic signaling in these cells.[3]

The CCDC6-RET Fusion Oncoprotein

The CCDC6-RET fusion protein is a constitutively active tyrosine kinase. The coiled-coil domain of CCDC6 mediates dimerization of the fusion protein, leading to ligand-independent autophosphorylation of the RET kinase domain. This perpetual activation drives downstream signaling pathways that promote cell proliferation, survival, and growth.

Key Signaling Pathways

The constitutively active CCDC6-RET fusion protein primarily signals through two major downstream pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

Activation of these pathways is a hallmark of this compound/ad cells and a primary mechanism of their oncogenic phenotype.

Signaling Pathway of the CCDC6-RET Fusion Protein

References

Navigating the Autophagy Landscape: A Technical Guide to LC3 Homologs Across Species

For Immediate Release

[City, State] – October 29, 2025 – Researchers in cellular biology and drug development have a new comprehensive resource for understanding a pivotal protein in autophagy, Microtubule-associated protein 1A/1B-light chain 3 (MAP1LC3), commonly known as LC3. This in-depth technical guide details the LC3 protein and its key homologs across various model organisms, providing a critical comparative framework for research into autophagy-related diseases and therapeutics.

LC3 is a central player in the autophagy pathway, a cellular recycling process essential for homeostasis. Its lipidated form, LC3-II, is the most widely used marker for the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation. The study of LC3 and its orthologs in different species is fundamental to deciphering the conserved mechanisms of autophagy and its role in health and disease, including cancer and neurodegeneration.

This guide provides a detailed overview of the LC3 protein family, quantitative data on its homologs, complete experimental protocols for their study, and visual diagrams of the associated signaling pathways and workflows.

Core Concepts: The LC3/ATG8 Protein Family

In mammals, the yeast autophagy-related gene product, Atg8, has evolved into two main subfamilies of homologs: the MAP1LC3s (including LC3A, LC3B, and LC3C) and the GABARAPs (including GABARAP, GABARAPL1, and GATE-16).[1] Upon the induction of autophagy, the cytosolic form of LC3 (LC3-I) is proteolytically cleaved by the cysteine protease Atg4 and then conjugated to the lipid phosphatidylethanolamine (PE).[1][2] This conversion results in the membrane-bound form, LC3-II, which is recruited to the burgeoning autophagosome membrane.[3][4] The transition from the higher apparent molecular weight LC3-I (16-18 kDa) to the faster-migrating, hydrophobic LC3-II (14-16 kDa) on an SDS-PAGE gel is a definitive indicator of autophagic activity.[1][3][5]

Quantitative Data: LC3B and Its Homologs in Key Model Organisms

The conservation of the autophagy machinery across eukaryotes allows for insights gained in model organisms to be applied to human biology. The following table summarizes key quantitative data for the human LC3B protein and its primary homologs in widely studied research organisms. Sequence identity percentages were calculated by performing a protein BLAST (Basic Local Alignment Search Tool) against the human MAP1LC3B protein (Accession: Q9GZQ8).

| Species | Common Name | Homolog | NCBI Gene ID | UniProt Accession | Protein Length (amino acids) | Molecular Weight (kDa, unprocessed) | Sequence Identity to Human MAP1LC3B (%) |

| Homo sapiens | Human | MAP1LC3B | [6](--INVALID-LINK--) | --INVALID-LINK-- | 125 | 14.7 | 100% |

| Saccharomyces cerevisiae | Baker's Yeast | Atg8 | [7](--INVALID-LINK--) | --INVALID-LINK-- | 117 | 13.6 | 35% |

| Drosophila melanogaster | Fruit Fly | Atg8a | (--INVALID-LINK--) | --INVALID-LINK-- | 121 | 14.0 | 74% |

| Caenorhabditis elegans | Roundworm | LGG-1 | (--INVALID-LINK--) | --INVALID-LINK-- | 123 | 14.1 | 68% |

| Arabidopsis thaliana | Thale Cress | ATG8A | (--INVALID-LINK--) | --INVALID-LINK-- | 120 | 13.9 | 63% |

Visualizing the Process: Signaling Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate the core autophagy signaling pathway and a standard experimental workflow for identifying LC3 homologs.

Caption: The core mammalian autophagy signaling pathway.

Caption: Experimental workflow for homolog identification.

Experimental Protocols

Accurate monitoring of autophagy relies on robust and reproducible experimental techniques. Below are detailed methodologies for the key experiments cited for the analysis of LC3 and its homologs.

Protocol 1: Western Blotting for LC3-I to LC3-II Conversion

This protocol is designed to detect and quantify the amount of LC3-II, which correlates with the number of autophagosomes.

1. Sample Preparation and Lysis:

-

Culture cells to approximately 70-80% confluency.

-

Induce autophagy using a known stimulus (e.g., starvation with EBSS) or drug treatment. Include a control group treated with an autophagy inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1 for the final 4-16 hours) to assess autophagic flux.

-

Harvest cells by scraping into ice-cold 1X PBS.

-

Lyse the cell pellet directly in 1X RIPA buffer or Laemmli sample buffer containing protease inhibitors.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity, then heat at 95°C for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Protein Transfer:

-

Load 20-40 µg of protein per lane onto a 16% or 4-20% gradient polyacrylamide gel. A higher percentage gel is crucial for resolving the small difference between LC3-I and LC3-II.

-

Run the gel until the dye front is near the bottom. Be careful not to over-run the gel, as LC3 is a small protein.

-

Transfer proteins to a 0.2 µm PVDF membrane for 30-60 minutes.[1] The smaller pore size is recommended for better retention of small proteins.

-

Confirm transfer efficiency using Ponceau S staining.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]

-

Incubate the membrane with a primary antibody specific for LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[1]

-

Wash the membrane again three times for 10 minutes each in TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel imager.[1] The LC3-I band will appear at 16-18 kDa, and the LC3-II band will appear lower, at 14-16 kDa.[5]

Protocol 2: Immunofluorescence for LC3 Puncta Visualization

This method allows for the direct visualization of autophagosome formation as distinct punctate structures within the cell.

1. Cell Culture and Treatment:

-

Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat cells with autophagy-inducing agents as described in the Western Blot protocol.

-

Wash the cells twice with 1X PBS.

2. Fixation and Permeabilization:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the antibody to access intracellular antigens.

3. Staining:

-

Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 10% fetal bovine serum in PBS) for 1 hour at room temperature.

-

Dilute the primary LC3 antibody in the blocking buffer at the recommended concentration and apply it to the coverslips. Incubate overnight at 4°C in a humidified chamber.

-

Wash the coverslips three times with PBS.

-

Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Wash the coverslips three times with PBS, protected from light.

4. Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

-

Seal the coverslips and allow the mounting medium to cure.

-

Acquire images using a suitable fluorescence or confocal microscope. Autophagosomes will appear as distinct, bright puncta in the cytoplasm, contrasting with the diffuse cytosolic staining of LC3-I in non-induced cells.

This guide serves as a foundational tool for researchers, providing the necessary data and methodologies to investigate the multifaceted roles of LC3 homologs in the critical cellular process of autophagy.

References

- 1. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. ubiquitin-like protein ATG8 [Saccharomyces cerevisiae S288C] - Protein - NCBI [ncbi.nlm.nih.gov]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. uniprot.org [uniprot.org]

Expression of Alpha-1-Antitrypsin in LC-2/ad Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of alpha-1-antitrypsin (AAT) in the human lung adenocarcinoma cell line, LC-2/ad. While specific quantitative data and detailed experimental protocols for AAT expression in this particular cell line are limited in publicly available literature, this document synthesizes the existing knowledge and presents a framework for investigation. It includes foundational information on the this compound/ad cell line, generalized protocols for the quantification and visualization of AAT, and a discussion of potential regulatory signaling pathways.

Introduction to the this compound/ad Cell Line

The this compound/ad cell line is a valuable in vitro model for studying certain aspects of lung cancer. Established from the pleural effusion of a 51-year-old Japanese female with pulmonary adenocarcinoma, this cell line exhibits an epithelial morphology and is known to produce functionally active alpha-1-antitrypsin (AAT).[1][2][3]

Table 1: Characteristics of the this compound/ad Cell Line

| Characteristic | Description |

| Origin | Human Pleural Effusion (Lung Adenocarcinoma)[1][2][3] |

| Morphology | Epithelial[1][2][3] |

| Key Product | Alpha-1-Antitrypsin (AAT)[1][2][3][4] |

| Doubling Time | Approximately 58 hours[1][2] |

| Chromosome No. | Modal number of 53-56[1][2] |

| Immunocytochemistry | Positive for CEA and cytokeratin No. 18[1][2] |

Experimental Protocols for the Study of AAT in this compound/ad Cells

Cell Culture of this compound/ad

Standard cell culture techniques are applicable to the this compound/ad cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using a 0.05% Trypsin-EDTA solution.[1] A split ratio of 1:2 to 1:4 is recommended.[1]

For the collection of secreted AAT, cells can be cultured in serum-free medium to simplify downstream purification and analysis. The original study establishing the cell line utilized serum-free conditioned medium for the partial purification of AAT, though the exact formulation was not specified.[2]

Quantification of Secreted AAT by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of AAT in cell culture supernatants.

-

Materials:

-

Human Alpha-1-Antitrypsin ELISA Kit (commercially available from various suppliers)

-

Cell culture supernatant from this compound/ad cells

-

Plate reader

-

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for human AAT.

-

Block non-specific binding sites.

-

Add diluted cell culture supernatants and AAT standards to the wells.

-

Incubate to allow AAT to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the enzyme substrate.

-

Measure the absorbance using a plate reader.

-

Calculate the AAT concentration in the samples by comparing their absorbance to the standard curve.

-

Visualization of Intracellular AAT by Western Blot

Western blotting can be used to detect the presence and relative abundance of AAT within this compound/ad cell lysates.

-

Materials:

-

This compound/ad cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against human AAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the this compound/ad cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against AAT.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane and apply a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. AAT is expected to appear as a band of approximately 52 kDa.[5]

-

Visualization of Intracellular AAT by Immunocytochemistry

Immunocytochemistry allows for the in-situ visualization of AAT within this compound/ad cells.

-

Materials:

-

This compound/ad cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against human AAT

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells grown on coverslips.

-

Permeabilize the cell membranes to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against AAT.

-

Wash and incubate with a fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Potential Signaling Pathways Regulating AAT Expression

The regulation of AAT expression in lung adenocarcinoma is complex and likely involves multiple signaling pathways. While specific pathways in this compound/ad cells have not been elucidated, research in other cancer models and inflammatory conditions provides some potential candidates.

The expression of the SERPINA1 gene, which encodes AAT, is known to be upregulated by pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). This regulation is often mediated through the activation of transcription factors like STAT3 and NF-κB.

In the context of cancer, pathways that are frequently dysregulated, such as the PI3K/Akt/mTOR pathway, have also been implicated in the regulation of proteins involved in cell survival and proliferation, and could potentially influence AAT expression.

Visualizations

The following diagrams illustrate a generalized experimental workflow for studying AAT expression and a potential signaling pathway that may regulate it.

References

- 1. This compound/ad. Culture Collections [culturecollections.org.uk]

- 2. Establishment and characterization of a human lung adenocarcinoma cell line (this compound/ad) producing alpha 1-antitrypsin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound/ad - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Identification of α1-Antitrypsin as a Potential Candidate for Internal Control for Human Synovial Fluid in Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Use of LC-2 KRAS Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, has been a focus of intense drug discovery efforts. LC-2 is a potent, selective, and first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the KRAS G12C mutant protein.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound to aid researchers in studying its effects on cancer cells harboring the KRAS G12C mutation.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The "warhead" of this compound covalently binds to the mutant cysteine-12 residue of KRAS G12C, while the other end of the molecule recruits the VHL E3 ligase. This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C leads to the suppression of downstream signaling pathways, primarily the MAPK pathway, which is crucial for cancer cell proliferation and survival.[1][2][3]

Caption: Mechanism of action of this compound KRAS G12C degrader.

Data Presentation

The following table summarizes the in vitro activity of this compound in various KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | KRAS G12C Status | DC50 (µM) | Dmax (%) | Reference |

| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.59 | ~75% | [4] |

| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.32 - 0.76 | >75% | [2][4] |

| SW1573 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~90% | [2] |

| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | >50% | [2] |

| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 - 0.76 | ~50% | [2][4] |

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation observed.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the activity of the this compound KRAS degrader.

Caption: General experimental workflow for in vitro evaluation of this compound.

Protocol 1: Western Blot for KRAS G12C Degradation

This protocol is designed to assess the degradation of KRAS G12C protein in cancer cells following treatment with this compound.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H2030)

-

Complete cell culture medium

-

This compound KRAS degrader

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-KRAS, anti-p-ERK (T202/Y204), anti-ERK, anti-α-Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., LI-COR Odyssey Fc Imaging System)

Procedure:

-

Cell Seeding: Seed KRAS G12C mutant cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysates to microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-KRAS) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using software such as ImageJ or LI-COR Image Studio Lite.[2] Normalize the KRAS protein levels to the loading control (α-Tubulin).

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cell line

-

Complete cell culture medium

-

This compound KRAS degrader

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Downstream Signaling Pathway Analysis

The degradation of KRAS G12C by this compound is expected to inhibit downstream signaling pathways, most notably the MAPK pathway. This can be assessed by examining the phosphorylation status of key pathway components.

Caption: Simplified KRAS downstream signaling pathway and the point of intervention by this compound.

To analyze the effect of this compound on this pathway, perform a western blot as described in Protocol 1 , but in addition to the anti-KRAS antibody, use antibodies that detect the phosphorylated (active) forms of key downstream proteins, such as p-ERK (T202/Y204). A decrease in the levels of p-ERK following this compound treatment would indicate successful inhibition of the MAPK pathway.[1] It is also recommended to probe for total ERK to ensure that the observed decrease in p-ERK is not due to a decrease in the total amount of ERK protein.

Troubleshooting

-

No or low KRAS G12C degradation:

-

Confirm the presence of the KRAS G12C mutation in the cell line used.

-

Ensure the this compound is properly dissolved and used at an appropriate concentration range.

-

Check the activity of the proteasome in your cells. A proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the degradation is proteasome-dependent.

-

-

High background in Western Blot:

-

Optimize the blocking conditions (time and blocking agent).

-

Titrate the primary and secondary antibody concentrations.

-

Increase the number and duration of washes.

-

-

Variable cell viability results:

-

Ensure consistent cell seeding density.

-

Check for and prevent edge effects in the 96-well plate by not using the outer wells or by filling them with a medium.

-

Ensure complete mixing after the addition of the viability reagent.

-

By following these detailed protocols and application notes, researchers can effectively utilize the this compound KRAS degrader as a tool to study the role of KRAS G12C in cancer and to explore its potential as a therapeutic agent.

References

Methods for Studying LC3-II Protein Localization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of autophagosomes.[1][2][3][4] This relocalization of LC3-II to punctate structures within the cell is a hallmark of autophagy and its visualization and quantification are central to studying this process.[5][6]

These application notes provide detailed protocols for the most common methods used to study LC3-II protein localization: immunofluorescence (IF), immunohistochemistry (IHC), and live-cell imaging of fluorescently-tagged LC3.

Autophagy Signaling Pathway and LC3 Lipidation

The formation of autophagosomes and the subsequent recruitment of LC3-II are tightly regulated processes. The kinase mTOR is a critical regulator, with its activation suppressing autophagy.[7] Downstream of mTOR, the ULK1/2 complex and the class III PI3K complex are essential for the initiation of the autophagosome.[7] The conversion of LC3-I to LC3-II involves a series of ubiquitin-like conjugation events, ultimately leading to the attachment of phosphatidylethanolamine (PE) to LC3-I.[1][7] This lipidated form, LC3-II, is then inserted into the elongating autophagosome membrane.[1]

Caption: Autophagy signaling cascade leading to LC3 lipidation and autophagosome formation.

I. Immunofluorescence (IF) for LC3-II

Immunofluorescence allows for the visualization of endogenous LC3-II puncta in cultured cells.

Experimental Workflow

References

- 1. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 2. blog.abclonal.com [blog.abclonal.com]

- 3. The Role of LC3 within the Autophagic Pathway | Antibody News: Novus Biologicals [novusbio.com]

- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live cell imaging of LC3 dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Transfecting LC-2/ad Cells with Plasmid DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The LC-2/ad cell line, derived from a human lung adenocarcinoma, is a valuable in vitro model for studying lung cancer biology. A key characteristic of these cells is the presence of the CCDC6-RET fusion gene, which drives oncogenic signaling and makes this cell line particularly relevant for research into targeted therapies. The introduction of plasmid DNA into this compound/ad cells is a fundamental technique to study gene function, elucidate signaling pathways, and screen potential therapeutic agents.

These application notes provide a detailed protocol for the transfection of plasmid DNA into this compound/ad cells using lipid-based transfection reagents, along with methods for post-transfection analysis. While specific quantitative data for this compound/ad transfection is not widely available in the literature, this document provides representative data from other lung cancer cell lines to serve as a benchmark for optimization.

Data Presentation

Table 1: Optimization of Transfection Conditions (Example Data)

The following table, based on studies of the Mehr-80 lung cancer cell line, illustrates the kind of data that should be generated when optimizing transfection conditions for this compound/ad cells. It is crucial to perform a similar optimization for this compound/ad to determine the ideal parameters.

| Transfection Method | Plasmid DNA (µg) | Transfection Reagent (µl) | Incubation Time (hr) | Transfection Efficiency (%) | Cell Viability (%) |

| Lipofection | 1 | 4 | 6 | 40.1 ± 1.4 | >90% |

| Electroporation | 10 | N/A | N/A | 34.2 ± 2.2 | ~70% |

| Calcium Phosphate | 10 | N/A | 4 | 8.4 ± 1.6 | ~85% |

| DEAE-Dextran | 2 | 20 µg/ml | 2 | 8.2 ± 0.9 | ~60% |

Data adapted from a study on Mehr-80 lung cancer cells and should be considered as a reference for optimization in this compound/ad cells.

Table 2: Recommended Starting Conditions for Lipofectamine 3000 Transfection in a 24-Well Plate

This table provides a starting point for transfecting this compound/ad cells based on protocols optimized for other adherent lung cancer cell lines.

| Component | Amount per Well |

| Plasmid DNA | 500 ng |

| P3000™ Reagent | 1.0 µL |

| Opti-MEM™ I Medium (for DNA) | 25 µL |

| Lipofectamine® 3000 Reagent | 1.5 µL |

| Opti-MEM™ I Medium (for Lipofectamine® 3000) | 25 µL |

Experimental Protocols

Cell Culture and Maintenance of this compound/ad Cells

Materials:

-

This compound/ad cells

-

Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Culture this compound/ad cells in a humidified incubator at 37°C with 5% CO₂.

-

Maintain the cells in T-75 flasks, passaging them every 5-7 days or when they reach 70-80% confluency. The doubling time for this cell line is approximately 58 hours.

-

To passage, aspirate the culture medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

-

Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:2 to 1:4.

Plasmid DNA Transfection using Lipofectamine® 3000

This protocol is adapted from optimized protocols for other adherent lung cancer cell lines and should be further optimized for this compound/ad cells. The following volumes are for a single well of a 24-well plate.

Materials:

-

This compound/ad cells (70-90% confluent)

-

High-purity plasmid DNA (e.g., expressing a gene of interest or a reporter like GFP)

-

Lipofectamine® 3000 Reagent

-

P3000™ Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

24-well cell culture plates

Protocol:

-

Cell Seeding: The day before transfection, seed this compound/ad cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1 x 10⁵ cells/well).

-

DNA-Lipid Complex Formation:

-

In a sterile tube, dilute 500 ng of plasmid DNA and 1.0 µL of P3000™ Reagent in 25 µL of Opti-MEM™ I Medium. Mix gently.

-

In a separate sterile tube, dilute 1.5 µL of Lipofectamine® 3000 Reagent in 25 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA with the diluted Lipofectamine® 3000 Reagent. The total volume should be 50 µL.

-

Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

-

Transfection:

-

Add the 50 µL of DNA-lipid complex dropwise to the well containing the this compound/ad cells and medium.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream analysis. It is not necessary to change the medium after adding the transfection complexes.

Post-Transfection Analysis

A. Assessment of Transfection Efficiency (using a GFP reporter plasmid)

-

Fluorescence Microscopy: 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of GFP-positive cells.

-

Flow Cytometry: For a quantitative analysis, trypsinize the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-expressing cells.

B. Cell Viability Assay (e.g., MTT Assay)

-

48 hours post-transfection, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate (cells can be transferred from the 24-well plate).

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untransfected control cells.

C. Analysis of Gene Expression (qRT-PCR)

-

RNA Extraction: 48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

D. Analysis of Protein Expression (Western Blot)

-

Protein Extraction: 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Caption: CCDC6-RET fusion protein signaling pathways.

Application Notes and Protocols for LC-2 PROTAC Dose-Response Curve Experiment

These application notes provide a detailed protocol for determining the dose-response curve of the LC-2 PROTAC, a molecule designed to induce the degradation of mutant KRAS G12C protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted protein degradation research.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. This compound is a first-in-class PROTAC that targets the oncogenic KRAS G12C mutant protein for degradation.[1][2] It achieves this by simultaneously binding to KRAS G12C and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12C.[1][2][3][4] This targeted degradation results in the suppression of downstream MAPK signaling pathways, which are critical for cancer cell proliferation and survival.[1][2][3]

Determining the dose-response curve is a critical step in characterizing the efficacy of a PROTAC like this compound. This experiment allows for the quantification of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), providing valuable insights into the potency and efficacy of the degrader.

Key Performance Parameters of this compound PROTAC

The following table summarizes the key performance parameters of this compound as reported in various KRAS G12C mutant cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | [1][2][3][4][5] |

| Dmax | ~80% | NCI-H2030 | [1] |

| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 | [3][5] |

Signaling Pathway of this compound PROTAC Action

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of KRAS G12C and the subsequent inhibition of the MAPK/ERK signaling pathway.

Caption: this compound PROTAC mechanism of action and downstream signaling.

Experimental Workflow for this compound Dose-Response Analysis

The following diagram outlines the key steps for conducting a dose-response experiment with this compound PROTAC.

Caption: Experimental workflow for a PROTAC dose-response curve.

Detailed Experimental Protocol: this compound Dose-Response Analysis by Western Blot

This protocol provides a step-by-step guide for determining the dose-dependent degradation of KRAS G12C in cancer cells treated with this compound.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-KRAS G12C antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Seeding:

-

Seed KRAS G12C mutant cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range to start with is 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 2.5, 5, 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for 24 hours at 37°C.

-

-

Cell Lysis:

-

After the 24-hour incubation, place the plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same procedure.

-

Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for KRAS G12C and the loading control using densitometry software.

-

Normalize the KRAS G12C band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of KRAS G12C degradation for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the DC50 and Dmax values from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Representative Dose-Response Data

The following table provides a representative example of data that could be obtained from an this compound dose-response experiment in a KRAS G12C mutant cell line.

| This compound Concentration (µM) | Normalized KRAS G12C Level (Relative to Vehicle) | % KRAS G12C Degradation |

| 0 (Vehicle) | 1.00 | 0% |

| 0.01 | 0.95 | 5% |

| 0.05 | 0.85 | 15% |

| 0.1 | 0.70 | 30% |

| 0.5 | 0.45 | 55% |

| 1.0 | 0.30 | 70% |

| 2.5 | 0.22 | 78% |

| 5.0 | 0.20 | 80% |

| 10.0 | 0.25 | 75% (Hook effect may be observed) |

References

Application Notes and Protocols for Immunoprecipitation of LC3-II Protein from Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of microtubule-associated protein 1 light chain 3-II (LC3-II) from cell lysates. LC3-II is a key marker for autophagy, a cellular process of degradation and recycling of cellular components. The conversion of the cytosolic form, LC3-I, to the lipidated, autophagosome-associated form, LC3-II, is a hallmark of autophagic activity.[1] Therefore, the ability to specifically isolate LC3-II and its interacting partners is crucial for studying the molecular mechanisms of autophagy and for the development of therapeutics targeting this pathway.

Introduction to LC3-II and Autophagy

Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation. This process is essential for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded.[1][2]